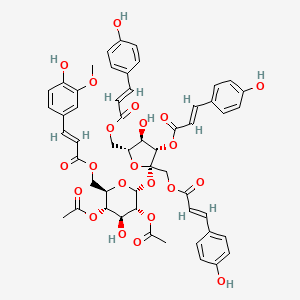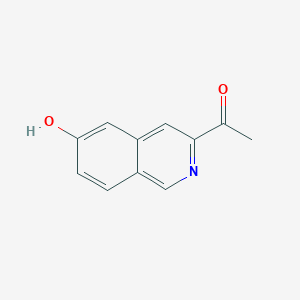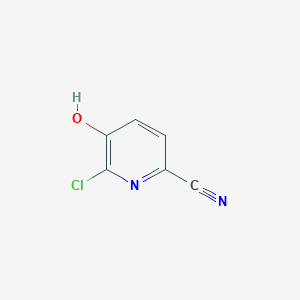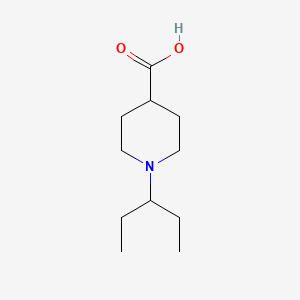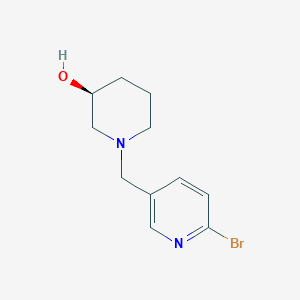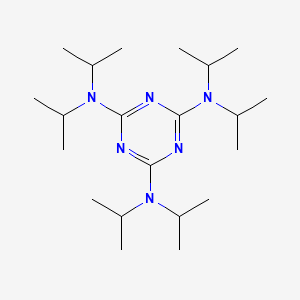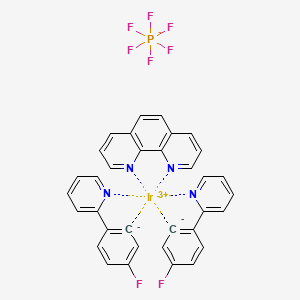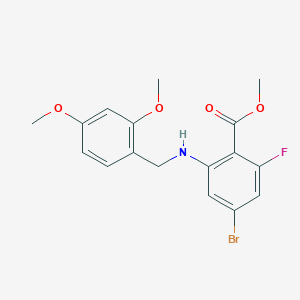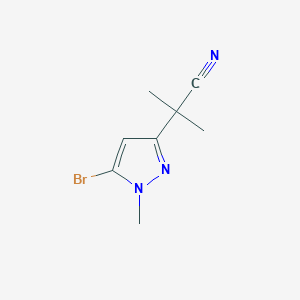
2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylpropanenitrile is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a bromine atom at the 5th position of the pyrazole ring, a methyl group at the 1st position, and a nitrile group attached to a methyl-substituted carbon chain.
Preparation Methods
The synthesis of 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylpropanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-bromo-1-methyl-1H-pyrazole. This can be achieved by condensing diethyl butynedioate with methylhydrazine to obtain 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
Formation of Nitrile Group: The carboxylic acid ester is hydrolyzed in sodium hydroxide alcoholic solution to obtain 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.
Final Step: The 5-bromo-1-methyl-1H-pyrazol-3-amine is then reacted with 2-methylpropanenitrile under suitable conditions to form the desired compound, this compound.
Chemical Reactions Analysis
2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position of the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Addition Reactions: The nitrile group can participate in addition reactions with various reagents to form amides, imines, or other derivatives.
Common reagents used in these reactions include sodium hydroxide, tribromooxyphosphorus, azido dimethyl phosphate, and tert-butyl alcohol . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylpropanenitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(5-bromo-1-methyl-1H-pyrazol-3-yl)-2-methylpropanenitrile can be compared with other similar compounds, such as:
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanol: This compound has a hydroxyl group instead of a nitrile group, leading to different chemical and biological properties.
(5-Bromo-1-methyl-1H-pyrazol-3-yl)methanamine:
5-Bromo-1-methyl-1H-pyrazol-3-amine: This compound lacks the additional methylpropanenitrile moiety, resulting in different chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and nitrile groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10BrN3 |
|---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
2-(5-bromo-1-methylpyrazol-3-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C8H10BrN3/c1-8(2,5-10)6-4-7(9)12(3)11-6/h4H,1-3H3 |
InChI Key |
UMMYFUKFFQTSTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=NN(C(=C1)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


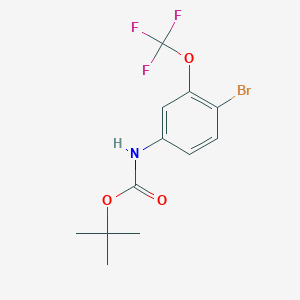
![Ethyl 2-methyl-1H-pyrrolo[2,3-B]pyridine-6-carboxylate](/img/structure/B13916237.png)
![Benzene, 1,1'-[(2-methylene-1,3-propanediyl)bis(oxymethylene)]bis-](/img/structure/B13916258.png)
![3-[[(2E)-3-[4-(D-glucopyranosyloxy)-3-hydroxyphenyl]-1-oxo-2-propen-1-yl]oxy]-1,4,5-trihydroxy-(1S,3R,4R,5R)-Cyclohexanecarboxylic acid](/img/structure/B13916268.png)
